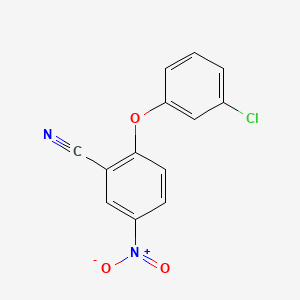
Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a 3-chlorophenoxy group and a nitro group at the 2 and 5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-(3-chlorophenoxy)-5-nitro- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2,5-dinitrobenzonitrile with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Sodium methoxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-(3-aminophenoxy)-5-nitrobenzonitrile.
Substitution: 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
科学的研究の応用
Chemistry: Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrile and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, benzonitrile, 2-(3-chlorophenoxy)-5-nitro- can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of benzonitrile, 2-(3-chlorophenoxy)-5-nitro- depends on its specific application. In general, the compound may interact with molecular targets through its nitrile and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities.
類似化合物との比較
2-(4-Chlorophenoxy)benzonitrile: Similar structure but with the chloro group at the 4 position instead of the 3 position.
2-(3-Methoxyphenoxy)benzonitrile: Similar structure with a methoxy group instead of a chloro group.
2-(3-Aminophenoxy)benzonitrile: Similar structure with an amino group instead of a nitro group.
Uniqueness: Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is unique due to the presence of both a chloro and a nitro group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
99902-76-8 |
|---|---|
分子式 |
C13H7ClN2O3 |
分子量 |
274.66 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H |
InChIキー |
SHTFCCSZQQZEBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



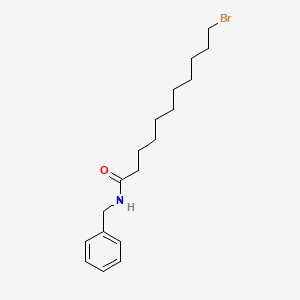

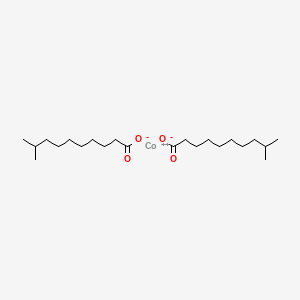
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
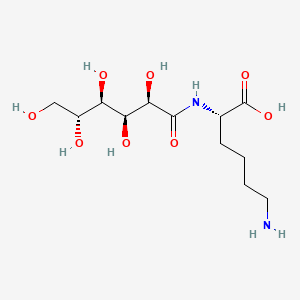
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
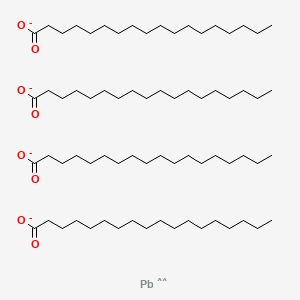
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
